HSP90 Fragment Potency Gap vs. Optimized Inhibitors
S46 serves as the initial fragment hit from which a series of potent diphenol HSP90 inhibitors were derived. The optimized inhibitors (compounds 13, 32, 36, and 40) inhibit HSP90 with IC₅₀ values of 20–40 nM, which represents at least a 200-fold improvement over the initial fragments in the protein binding assay [1]. This establishes S46 as a validated starting point for structure-based lead optimization.
| Evidence Dimension | HSP90 inhibitory potency (IC₅₀) and fold improvement upon optimization |
|---|---|
| Target Compound Data | Initial fragment IC₅₀: ~4,000–8,000 nM (estimated from 200-fold improvement over 20–40 nM optimized compounds) |
| Comparator Or Baseline | Optimized diphenol inhibitors 13, 32, 36, 40: IC₅₀ = 20–40 nM |
| Quantified Difference | ≥200-fold potency gain from initial fragment to optimized inhibitor |
| Conditions | Fluorescence polarization-based HSP90 protein binding assay (Ren et al., 2014) |
Why This Matters
This quantifies S46's evolvability—a fragment that yields >200-fold potency gains upon merging is a proven starting point for lead generation, unlike untested analogs where optimization trajectories are unknown.
- [1] Ren J, Li J, Wang Y, Chen W, Shen A, Liu H, Chen D, Cao D, Li Y, Zhang N, Xu Y, Geng M, He J, Xiong B, Shen J. Identification of a new series of potent diphenol HSP90 inhibitors by fragment merging and structure-based optimization. Bioorg Med Chem Lett. 2014;24(11):2525-2529. View Source
